molecular formula C9H14ClN3O B1522942 3-[(4-Aminophenyl)amino]propanamide hydrochloride CAS No. 1258650-10-0

3-[(4-Aminophenyl)amino]propanamide hydrochloride

Cat. No.: B1522942
CAS No.: 1258650-10-0
M. Wt: 215.68 g/mol
InChI Key: LRKGBQBUDWSTKO-UHFFFAOYSA-N
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Description

Product Overview 3-[(4-Aminophenyl)amino]propanamide hydrochloride ( 1258650-10-0) is a chemical compound supplied for research and development purposes. With the molecular formula C 9 H 14 ClN 3 O and a molecular weight of 215.68 g/mol, this compound is characterized as a propanamide derivative and features both aromatic amino and primary amide functional groups . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Research Context and Potential While direct biological data for this specific compound is limited in the public domain, its molecular structure provides strong rationale for its use in several research areas. The compound's aniline and propanamide structure makes it a valuable building block in organic synthesis and medicinal chemistry . Researchers can utilize it as a precursor for constructing more complex molecules, particularly in the development of pharmacologically active agents . Structurally similar compounds, such as those featuring a 3-((4-hydroxyphenyl)amino)propanoic acid backbone, have demonstrated significant antimicrobial activity against drug-resistant bacterial and fungal pathogens , including ESKAPE group bacteria and Candida auris . Other analogs, specifically 3-((4-methoxyphenyl)amino)propanehydrazide derivatives, have been investigated for their antioxidant and anticancer properties , showing activity against human glioblastoma and breast cancer cell lines in vitro . This suggests that this compound could serve as a key intermediate for synthesizing novel compounds for biological screening in these fields. Ordering Information This product is available from global suppliers. For current pricing, stock availability, and detailed shipping information, please inquire directly.

Properties

IUPAC Name

3-(4-aminoanilino)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c10-7-1-3-8(4-2-7)12-6-5-9(11)13;/h1-4,12H,5-6,10H2,(H2,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKGBQBUDWSTKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NCCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination of Propanamide Derivatives

One common approach involves the reaction of a suitable propanamide derivative with 4-aminophenyl-containing reagents under reflux conditions in the presence of a base such as potassium carbonate (K2CO3). This method facilitates nucleophilic substitution or coupling to form the desired amide linkage.

  • Reaction Conditions: The reaction is typically performed under nitrogen atmosphere to prevent oxidation, at temperatures around 110 °C, and stirred for 1 hour to ensure completion.
  • Solvent: Common solvents include polar aprotic solvents or ethyl acetate for recrystallization.
  • Yield: Reported yields for similar derivatives are high, often exceeding 90% after purification by recrystallization.

Recrystallization and Salt Formation

After synthesis, the free base compound is converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol or another suitable solvent under reflux. This step enhances the compound's purity and facilitates isolation as a crystalline solid.

  • Crystallization: Typically performed from ethyl acetate or acetonitrile.
  • Yield: Salt formation yields are generally high, around 85–90%, depending on the scale and purity of the starting material.

Example Synthetic Route (Based on Analogous Compounds)

Step Reaction Description Conditions Yield (%) Notes
1 Coupling of 2-[acetyl(phenylsulfonyl)amino]propanamide with 4-chloroaniline Reflux, K2CO3 base, 110 °C, 1 h >90 Under nitrogen atmosphere
2 Cooling and recrystallization from ethyl acetate Room temperature - Purification step
3 Hydrochloride salt formation by treatment with HCl in ethanol Reflux in ethanol, HCl addition 85–90 Crystallization from acetonitrile

This method is adapted from the synthesis of alanine-based phenyl sulphonamide derivatives, which share structural similarity and reaction conditions with 3-[(4-Aminophenyl)amino]propanamide hydrochloride.

Reaction Mechanisms and Analytical Data

The key step involves nucleophilic aromatic substitution where the amino group of 4-aminophenyl attacks the electrophilic carbonyl carbon of the propanamide derivative, forming an amide bond. The reaction proceeds efficiently under basic conditions that deprotonate the amine, increasing its nucleophilicity.

  • Infrared (IR) Spectroscopy: Characteristic N–H stretching bands around 3400–3500 cm⁻¹ and amide C=O stretching near 1650 cm⁻¹ confirm amide formation.
  • Melting Point: The hydrochloride salt typically exhibits a melting point in the range of 84–86 °C, indicative of purity and crystallinity.

Industrial and Scale-Up Considerations

While detailed industrial-scale synthesis data specific to this compound are limited, analogous compounds are produced on multi-kilogram scales using:

  • Continuous flow reactors to control reaction parameters precisely.
  • Hydrogenation steps when nitro precursors are used, followed by salt formation.
  • Use of protecting groups (e.g., Boc) to improve selectivity and yield in multi-step syntheses.

These approaches ensure high purity, reproducibility, and cost-effectiveness.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome/Notes
Coupling reaction 2-[acetyl(phenylsulfonyl)amino]propanamide, 4-chloroaniline, K2CO3, reflux at 110 °C, nitrogen atmosphere High-yield formation of amide bond
Recrystallization Ethyl acetate Purification, isolation of product
Hydrochloride salt formation HCl in ethanol, reflux Formation of stable, crystalline salt
Characterization IR spectroscopy, melting point Confirmation of structure and purity

Chemical Reactions Analysis

Types of Reactions

3-[(4-Aminophenyl)amino]propanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Synthesis and Industrial Applications

3-[(4-Aminophenyl)amino]propanamide hydrochloride serves as an important intermediate in the synthesis of various chemical compounds. Its applications include:

  • Dyes and Pigments : The compound is utilized in the production of dyes and pigments, where it acts as a precursor in synthetic pathways.
  • Polymers : It is involved in the synthesis of polymeric materials, enhancing their properties through chemical modification.

Biological Research Applications

The biological significance of this compound is substantial, particularly in pharmacological research:

  • Antioxidant Activity : Studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. For example, certain derivatives have shown antioxidant activity surpassing that of ascorbic acid by 1.4 times .
  • Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells .

Case Studies and Research Findings

  • Antioxidant and Anticancer Activity : A study synthesized novel derivatives based on this compound, testing their antioxidant capacity using the DPPH radical scavenging method. Results indicated that some derivatives had significantly higher activity compared to standard antioxidants .
  • Cytotoxicity Assessment : In vitro assays revealed that certain derivatives were more effective against U-87 cells than MDA-MB-231 cells, suggesting specificity in their anticancer activity .
  • Cell Culture Applications : The compound is also explored for its role as a buffering agent in cell culture systems, maintaining physiological pH levels conducive to cellular activities.

Mechanism of Action

The mechanism of action of 3-[(4-Aminophenyl)amino]propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by interfering with cell signaling pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Propanamide Derivatives

Compound Name CAS Number Substituents/Modifications Molecular Weight (g/mol) Key Activities/Applications Reference
3-[(4-Aminophenyl)amino]propanamide HCl 1258650-10-0 4-Aminophenylamino group 229.69* Agrochemicals, pharmaceutical intermediates
3-(Benzylamino)propanamide HCl 114741-49-0 Benzylamino group 214.70 Not explicitly stated; likely synthetic intermediate
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl 1909313-82-1 4-Fluorophenylmethyl, N-methylation 246.71 Pharmaceuticals, agrochemicals, material science
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl 1333750-44-9 2,4-Difluorophenyl, methyl ester 239.67 Intermediate for fluorinated APIs
N-(4-Aminophenyl)propanamide 41402-58-8 4-Aminophenylamide 178.23 Not reported; structural analog
3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide N/A 5-Chloropyridinyl, methylcarbamothioyl ~315.8 (estimated) Antioxidant, antibacterial

*Calculated based on molecular formula C₉H₁₄ClN₃O.

Biological Activity

3-[(4-Aminophenyl)amino]propanamide hydrochloride, a compound with the molecular formula C₉H₁₄ClN₃O, has garnered attention in the field of biological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its antioxidant, anticancer, and other significant properties.

Chemical Structure and Properties

The compound features a propanamide backbone with an amino group and a para-aminophenyl moiety. Its unique structure allows for various interactions within biological systems, contributing to its activity. The synthesis typically involves the reaction of 4-aminobenzenamine with propanoyl chloride under controlled conditions, followed by purification methods such as recrystallization or chromatography.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to modulate oxidative stress pathways, which are crucial in various diseases, including cancer. In comparative studies, derivatives of similar compounds have demonstrated superior antioxidant activity compared to ascorbic acid, a well-known antioxidant .

Table 1: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)Reference
This compoundHigher than ascorbic acid
4-AminobenzenamineModerate
N-(4-Aminophenyl)acetamideLow

Anticancer Activity

The compound has also shown promise as an anticancer agent. Studies utilizing the MTT assay against various cancer cell lines, such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer), indicate that it possesses cytotoxic effects. Notably, it demonstrated higher efficacy against U-87 cells compared to MDA-MB-231 cells .

Case Study: Anticancer Efficacy

In a study examining the cytotoxic effects of synthesized derivatives of similar compounds, it was found that certain derivatives exhibited up to 1.4 times the cytotoxicity of established chemotherapeutic agents against glioblastoma cells. This suggests that this compound could be a candidate for further development in cancer therapy .

The proposed mechanism of action for this compound involves its interaction with cellular pathways related to apoptosis and cell proliferation. By modulating these pathways, the compound may induce cell death in malignant cells while sparing normal cells. This selectivity is crucial for developing effective cancer treatments with fewer side effects .

Applications in Biological Research

Beyond its therapeutic potential, this compound is being explored for various applications in biological research:

  • Buffering Agent : Its ability to maintain physiological pH levels makes it suitable for use in cell culture.
  • Research Tool : Ongoing studies aim to elucidate its interactions with specific cellular targets.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Table 2: Comparative Biological Activities

Compound NameStructure CharacteristicsNotable Biological Activity
4-AminobenzenamineAniline derivativeAntioxidant properties
N-(4-Aminophenyl)acetamideAcetamide derivativeAnalgesic effects
3-Aminopropanamide hydrochlorideSimple amine structureNeuroprotective effects

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-[(4-Aminophenyl)amino]propanamide hydrochloride, and what are the critical reaction conditions?

  • The synthesis typically involves reacting 4-aminophenylamine with propanoyl chloride derivatives under controlled pH and temperature. A key intermediate, N-(4-aminophenyl)propanamide, is formed, followed by hydrochlorination to yield the final product . Critical conditions include maintaining anhydrous environments to avoid hydrolysis of the acyl chloride and optimizing stoichiometry to minimize by-products like unreacted amines or dimerization impurities .

Q. Which analytical techniques are most effective for characterizing the hydrochloride salt form of this compound?

  • Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR are essential for confirming the presence of the aromatic amine (δ 6.5–7.5 ppm) and the propanamide backbone (δ 2.1–3.5 ppm). The hydrochloride salt formation is evidenced by downfield shifts in NH protons .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity, with retention times calibrated against reference standards .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak [M+H]⁺ at m/z 224.1 (free base) and 260.6 (hydrochloride) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation, particularly with hydrochloride salts?

  • Challenge: Hydrochloride salts can exhibit broad or split peaks in NMR due to hygroscopicity or proton exchange.
  • Methodology:

  • Use deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent to suppress water interference.
  • Perform 2D NMR (e.g., HSQC, HMBC) to correlate NH protons with adjacent carbons and confirm the salt’s integrity .
  • Cross-validate with X-ray crystallography for absolute configuration determination, as seen in related propanamide hydrochloride structures .

Q. What strategies are employed to identify and quantify synthetic impurities in batches of this compound?

  • Impurity Profiling:

  • EP Impurity Standards: Reference impurities like N-[3-Acetyl-4-(hydroxypropoxy)phenyl]propanamide hydrochloride (Impurity J(EP)) are used for HPLC calibration. These impurities arise from incomplete acylation or side reactions during synthesis .
  • Forced Degradation Studies: Expose the compound to heat, light, and humidity to simulate degradation pathways. LC-MS identifies degradation products, such as hydrolyzed amides or oxidized aromatic amines .
    • Quantitative Analysis: Use gradient elution HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in the mobile phase to separate and quantify impurities at levels ≥0.1% .

Methodological Considerations

Q. How can researchers optimize reaction yields while minimizing side products in the synthesis of this compound?

  • Key Parameters:

  • Temperature Control: Keep reactions below 40°C to prevent thermal decomposition of the amine intermediate .
  • Catalysis: Use catalytic amounts of pyridine to neutralize HCl generated during hydrochlorination, improving reaction efficiency .
    • Work-Up: Employ liquid-liquid extraction with ethyl acetate to isolate the hydrochloride salt from unreacted starting materials .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Enzyme Inhibition Assays: Test interactions with amine oxidases or acetylcholinesterase using fluorometric or colorimetric substrates (e.g., Ellman’s reagent) .
  • Cellular Uptake Studies: Radiolabel the compound with tritium (³H) and measure accumulation in cell lines via scintillation counting .
  • Safety Profiling: Conduct cytotoxicity assays (e.g., MTT) on HEK-293 or HepG2 cells to establish IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in different solvents?

  • Root Cause: Discrepancies often arise from variations in salt hydration states or particle size.
  • Resolution:

  • Characterize the compound’s polymorphic forms using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) .
  • Standardize solvent pre-saturation methods (e.g., shake-flask technique) for solubility measurements .

Tables for Critical Data

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Molecular Weight224.68 g/mol (free base)ESI-MS
Melting Point198–202°C (decomposition)DSC
Solubility in Water25 mg/mL (25°C)Shake-flask
LogP (Octanol-Water)1.2 ± 0.3HPLC Retention

Table 2: Common Synthetic Impurities

Impurity NameCAS NumberSource
N-(3-Acetylphenyl)propanamide41402-58-8Incomplete acylation
Dimerized Amine By-ProductNot reportedOxidative coupling

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-Aminophenyl)amino]propanamide hydrochloride
Reactant of Route 2
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3-[(4-Aminophenyl)amino]propanamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.